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Compound of Interest |

Compound Name: 2-Chloro-3-formylbenzoic acid
CAS No.: 1289106-07-5
Cat. No.: B1432105
. J

Abstract & Application Scope

2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5) is a critical trisubstituted aromatic
building block used in the synthesis of fused heterocycles (e.g., isoindolinones, quinazolinones)
and pharmaceutical intermediates, including kinase inhibitors and analgesic candidates.[1][2][3]

[4]

This application note details a robust, laboratory-scale protocol for its synthesis starting from 2-
chloro-3-methylbenzoic acid. Unlike direct oxidation methods which often result in over-
oxidation to 2-chloroisophthalic acid, this protocol utilizes a protection-functionalization-
oxidation-deprotection (PFOD) strategy. This route ensures regioselectivity and prevents the
formation of lactol/phthalide byproducts incompatible with the meta-disposition of the formyl
and carboxy! groups.

Retrosynthetic Analysis & Strategy

The target molecule features a carboxylic acid at C1, a chlorine at C2, and a formyl group at
C3. The steric crowding at C2 and the susceptibility of the aldehyde to oxidation necessitate a
stepwise approach.

Strategic Logic:
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e Protection: The carboxylic acid is converted to a methyl ester to prevent interference during
radical bromination and to solubilize the intermediate.

» Benzylic Bromination: A Wohl-Ziegler reaction installs a leaving group on the methyl
substituent.

» Kornblum Oxidation: The primary alkyl bromide is converted to an aldehyde using Dimethyl
Sulfoxide (DMSO) as the oxidant.[5] This method is preferred over the Sommelet reaction for
its operational simplicity and higher yields on ortho-substituted rings.

» Deprotection: Controlled saponification releases the free acid without degrading the
aldehyde (avoiding the Cannizzaro reaction).

ifi Wohl-Ziegler Kornblum Ox. Hydrolysis
2-Chl acid] o (MeOH, H+) _[Methyl 2-chi NBS, AIBN) _| Methyl 2-chloro- DMSO, NaHCO3) [ Methyl 2-ch | «_ior) _[2-Chioro-a-for acid
(CAS 15068-35-6) | | (Protected Precursor) (Benzylic Bromide) | (Aldehyde Ester) | | (Target)

Click to download full resolution via product page
Figure 1: Retrosynthetic pathway utilizing the PFOD strategy to ensure regiochemical integrity.

Experimental Protocol
Stage 1: Esterification

Objective: Protection of the carboxylic acid.

o Reagents: 2-Chloro-3-methylbenzoic acid (10.0 g, 58.6 mmol), Methanol (100 mL), H2SOa4
(conc., 2.0 mL).

e Procedure:
o Dissolve the starting acid in MeOH in a 250 mL round-bottom flask (RBF).
o Add H2SO0a4 dropwise with stirring.

o Reflux for 8 hours (monitor by TLC, eluent 20% EtOAc/Hexane).
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Concentrate in vacuo to remove excess MeOH.

[e]

o

Dilute residue with EtOAc (100 mL), wash with sat. NaHCOs (2 x 50 mL) and brine.

[¢]

Dry over MgSOa4 and concentrate to yield Methyl 2-chloro-3-methylbenzoate as a clear
oil/low-melting solid.

[¢]

Yield Expectation: >95% (approx.[1] 10.5 Q).

Stage 2: Radical Bromination (Wohl-Ziegler)

Objective: Selective functionalization of the benzylic position. Critical Control: Avoid di-
bromination by strictly controlling stoichiometry and reaction time.

o Reagents: Methyl 2-chloro-3-methylbenzoate (10.0 g, 54.2 mmol), N-Bromosuccinimide
(NBS) (10.6 g, 59.6 mmol, 1.1 equiv), AIBN (0.44 g, 5 mol%), Trifluorotoluene (PhCF3) or
CCla (100 mL).

e Procedure:

Dissolve ester in solvent. Add NBS and AIBN.

[¢]

o Heat to reflux (approx. 80-100°C depending on solvent) under N2 atmosphere.

o Monitor: Check by *H NMR every 2 hours. Look for the shift from Ar-CHs (~2.4 ppm) to Ar-
CH2Br (~4.6 ppm). Stop when starting material <5% to prevent formation of the gem-
dibromide (Ar-CHBr2).

o Cool to 0°C to precipitate succinimide. Filter.
o Concentrate filtrate.[6]

o Purification: Flash chromatography (Hexane/EtOAc 95:5) is recommended to remove
trace succinimide and unreacted starting material.

o Target:Methyl 2-chloro-3-(bromomethyl)benzoate.

o Yield Expectation: 75-85%.
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Stage 3: Kornblum Oxidation

Objective: Conversion of bromide to aldehyde. Why Kornblum? It is milder than Sommelet for
this substrate and avoids heavy metal waste (unlike MnQO3).

o Reagents: Methyl 2-chloro-3-(bromomethyl)benzoate (8.0 g, 30.4 mmol), DMSO (40 mL,
dry), NaHCOs (5.1 g, 60.8 mmol).

» Procedure:
o Dissolve the bromide in anhydrous DMSO in a flask equipped with a condenser.
o Add solid NaHCOs.
o Heat to 100°C for 2—4 hours.
o Quench: Cool to room temperature and pour into ice-water (200 mL).
o Extract with CH2Cl2 (3 x 50 mL).
o Wash combined organics copiously with water (to remove DMSO) and brine.
o Dry (Na2S0a4) and concentrate.[6]
o Target:Methyl 2-chloro-3-formylbenzoate.
o Yield Expectation: 70-80%.
Stage 4: Hydrolysis (Saponification)
Objective: Final deprotection.

» Reagents: Methyl 2-chloro-3-formylbenzoate (5.0 g), LiOH-H20 (2.0 equiv), THF (30 mL),
Water (10 mL).

e Procedure:

o Dissolve ester in THF, cool to 0°C.
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o Add LiOH solution dropwise. Stir at 0°C to RT.

o Monitor: TLC for disappearance of ester. Caution: Do not heat; aldehydes can degrade in
hot base.

o Workup: Acidify carefully with 1M HCI to pH 3-4 (precipitate forms).
o Extract with EtOAc, dry, and concentrate.

o Recrystallization: Acetonitrile or EtOAc/Hexane.

o Final Product:2-Chloro-3-formylbenzoic acid.[1][2]

o Appearance: White to off-white solid.[7]

Analytical Data Summary

Parameter Specification /| Observation
Appearance White crystalline powder
Molecular Weight 184.58 g/mol

0 10.3 (s, 1H, CHO), 13.5 (br s, 1H, COOH),

*H NMR (DMSO-ds) 7.8-8.1 (M, 3H, Ar-H)

~1690 cm~t (Acid C=0), ~1705 cm~* (Aldehyde

IR Spectrum
C=0)

Soluble in DMSO, MeOH, EtOAc; Sparingly

Solubilit
Y soluble in water

Process Workflow Diagram
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Figure 2: Step-by-step experimental workflow for the synthesis.
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Safety & Troubleshooting
Safety Hazards[1][4]

e N-Bromosuccinimide (NBS): Irritant. Store in fridge.

e Benzylic Bromide Intermediate: Potent lachrymator. Handle only in a well-ventilated fume
hood. Wear double nitrile gloves.

e DMSO (Kornblum): When heated with halides, can generate dimethyl sulfide (stench) and
potentially runaway exotherms if scaled improperly. Do not exceed 120°C.

Troubleshooting Guide

e Problem:Low yield in Bromination (Stage 2).

o Solution: Ensure reagents are anhydrous. Recrystallize NBS from water (and dry
thoroughly) if it is yellow/degraded. Use fresh AIBN.

e Problem:Formation of 2-chloroisophthalic acid (Over-oxidation).

o Solution: This occurs if the Kornblum oxidation is too harsh or if trace oxidants are present
during hydrolysis. Ensure air-free conditions during the high-temp DMSO step.

e Problem:Aldehyde peak missing in NMR after Stage 4.

o Solution: The aldehyde may have undergone Cannizzaro reaction during base hydrolysis.
Use LiOH at 0°C instead of NaOH/Heat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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